1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene 1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1417566-54-1
VCID: VC2721975
InChI: InChI=1S/C7H2BrCl3FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H
SMILES: C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-]
Molecular Formula: C7H2BrCl3FNO3
Molecular Weight: 353.4 g/mol

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene

CAS No.: 1417566-54-1

Cat. No.: VC2721975

Molecular Formula: C7H2BrCl3FNO3

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene - 1417566-54-1

Specification

CAS No. 1417566-54-1
Molecular Formula C7H2BrCl3FNO3
Molecular Weight 353.4 g/mol
IUPAC Name 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
Standard InChI InChI=1S/C7H2BrCl3FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H
Standard InChI Key KVLMJQRLICLDKS-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-]
Canonical SMILES C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-]

Introduction

Structural Features and Chemical Properties

Molecular Structure

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene possesses a benzene ring with four different substituents:

  • Bromine at position 1

  • Trichloromethoxy group (-OCCl₃) at position 2

  • Nitro group (-NO₂) at position 4

  • Fluorine at position 5

The molecular formula is C₇H₂BrClF₁NO₃, featuring a combination of electron-withdrawing groups that significantly influence its chemical behavior. The presence of multiple halogen atoms (Br, F, and three Cl atoms in the trichloromethoxy group) creates a highly electronegative environment around the aromatic ring.

Physical Properties

Based on comparable halogenated nitrobenzene compounds, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateYellow to light brown solid/oilSimilar to 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene
Molecular WeightApproximately 374 g/molCalculated from molecular formula
SolubilitySoluble in dichloromethane, less soluble in waterBased on similar halogenated aromatics
StabilityStable under standard conditions, sensitive to lightTypical for halogenated nitroaromatics
Melting Point60-90°C (estimated)Comparison with similar structures

Spectroscopic Characteristics

Predicted spectroscopic properties for this compound would include:

  • ¹H NMR: Would show two aromatic proton signals (likely between δ 7.0-8.5 ppm) with complex coupling patterns due to fluorine coupling

  • ¹³C NMR: Would display seven carbon signals with characteristic splitting due to F and Cl interactions

  • ¹⁹F NMR: A single fluorine signal in the typical aromatic fluorine range (approximately δ -110 to -120 ppm)

  • Mass spectrometry: Would show a characteristic isotope pattern due to bromine and three chlorine atoms

Comparative Analysis with Related Compounds

Structural Analogs in Literature

Several compounds structurally related to 1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene appear in the scientific literature:

  • 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene (CAS: 889459-13-6): Contains similar bromine, fluorine, and nitro groups but with a trifluoromethyl group instead of trichloromethoxy .

  • 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (compound XVIII): Described as "a yellow liquid" in synthetic procedures with GC-MS data showing "m/z: 287, 268, 257, 241, 229" with characteristic isotope patterns for bromine-containing compounds .

  • 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trichloromethoxy, with similar positional substitution patterns .

Reactivity Comparison

The presence of both electron-withdrawing groups (nitro, halogens) creates distinct reactivity patterns:

  • The nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution, particularly at positions ortho and para to it

  • Bromine provides a reactive site for metal-catalyzed coupling reactions (e.g., Suzuki, Negishi)

  • The trichloromethoxy group, like its trifluoromethoxy analog, would affect electronic distribution and potential metabolic stability

Synthetic Approaches and Methods

Bromination of Substituted Aromatics

A direct bromination approach similar to that described for 1-bromo-3-nitro-5-trifluoro-methyl-benzene could be adapted:

"Treating 1-nitro-3-trifluoro-methyl-benzene (X) with a brominating agent, preferably with 1,3-dibromo-5,5-dimeth-ylhydantoin (i.e., 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione), in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane, at a temperature of 25-40°C" .

Sequential Functionalization

A step-wise approach involving:

  • Starting with a suitably substituted fluorobenzene

  • Introduction of the nitro group via direct nitration

  • Regioselective bromination

  • Installation of the trichloromethoxy group

Critical Reaction Conditions

Based on synthesis methods for related compounds:

Reaction StepReagentsConditionsKey Considerations
Bromination1,3-dibromo-5,5-dimethylhydantoin, H₂SO₄25-40°C, dichloromethane>97% conversion after 25 hours
NitrationHNO₃/H₂SO₄0-10°CTemperature control critical for regioselectivity
Trichloromethoxy introductionCCl₃OH, baseRoom temperature to 80°CBased on similar ether formation protocols

Analytical Characterization Techniques

Chromatographic Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) would be the preferred method for purity assessment and structural confirmation, similar to the approach used for compound XVIII described in the literature .

Spectroscopic Identification

NMR analysis protocols for similar compounds include:

"¹H NMR (400 MHz, CDCl3) δ 8.25 (d, J = 2.7 Hz, 1H), 7.67 (dd, J = 8.9, 2.6 Hz, 1H), 7.50 (d, J = 2.8 Hz, 1H), 7.20 (dd, J = 8.3, 2.9 Hz, 1H), 7.07 (d, J = 8.2 Hz, 1H), 6.84 (d, J = 8.8 Hz, 1H)" .

For halogenated aromatics, ¹⁹F NMR provides valuable structural confirmation, as seen in related compounds: "¹⁹F NMR (C6D6, 400 MHz): δ -111.0 ppm" .

Hazard CategoryExpected ClassificationPrecautionary Measures
Acute ToxicityHarmful if swallowed (H302)Avoid ingestion, wear appropriate PPE
Skin IrritationCauses skin irritation (H315)Use chemical-resistant gloves
Eye IrritationCauses serious eye irritation (H319)Use eye protection
STOT SEMay cause respiratory irritation (H335)Use in well-ventilated area

These classifications are inferred from the hazard statements for 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene: "H302-H315-H319-H335" .

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